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(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

Cat. No.: B2776305
CAS No.: 1934501-30-0
M. Wt: 149.153
InChI Key: JGLKQEHLLNGAMY-UHFFFAOYSA-N
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Description

Contextualization within the Pyrazolopyridine Class of Heterocycles

Pyrazolopyridines are bicyclic aromatic heterocycles that merge the chemical properties of both pyrazole (B372694) and pyridine (B92270) rings. researchgate.net This fusion results in a versatile scaffold that has been extensively explored for its pharmacological potential. researchgate.netontosight.ai Derivatives of this class are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netresearchgate.netontosight.ai The pyrazolopyridine framework serves as the foundation for several clinically investigated drugs, particularly in the realm of anxiolytics and kinase inhibitors. researchgate.netwikipedia.org The specific arrangement of nitrogen atoms in the fused-ring system allows for diverse substitution patterns, which chemists can manipulate to fine-tune the molecule's steric, electronic, and pharmacokinetic properties for optimal interaction with specific biological targets. semanticscholar.org Consequently, the pyrazolopyridine class is a subject of intense research, with a continuous stream of studies focusing on the synthesis of new analogues and the evaluation of their therapeutic potential. tandfonline.comrsc.org

Overview of Structural Isomerism and Related Pyrazolopyridine Scaffolds

The fusion of a pyrazole and a pyridine ring can occur in several constitutionally isomeric forms, depending on the points of attachment between the two rings. This leads to a family of five core pyrazolopyridine scaffolds. nih.gov Beyond this constitutional isomerism, pyrazole-containing heterocycles can also exhibit tautomerism, where a hydrogen atom can migrate between nitrogen atoms in the pyrazole ring. For instance, pyrazolo[3,4-b]pyridines can exist as 1H- and 2H-tautomers, with theoretical calculations indicating that the 1H-tautomer is generally the more stable form. nih.govmdpi.com This structural diversity is fundamental to the broad chemical space occupied by this class of compounds.

Pyrazolopyridine ScaffoldDescription
Pyrazolo[3,4-b]pyridineThe pyridine nitrogen is adjacent to the fusion bond, and the pyrazole nitrogens are at positions 1 and 2. This is one of the most extensively studied isomers. nih.gov
Pyrazolo[4,3-b]pyridineThe pyridine nitrogen is beta to the fusion bond on the six-membered ring side. This is the scaffold of the title compound, (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol.
Pyrazolo[3,4-c]pyridineThe pyridine nitrogen is opposite the fusion bond. Derivatives have been investigated for antiproliferative activity. nih.gov
Pyrazolo[4,3-c]pyridineThe pyridine nitrogen is gamma to the fusion bond on the six-membered ring side. mdpi.com
Pyrazolo[1,5-a]pyridineA bridged nitrogen atom is shared between the two rings.

Historical and Current Research Landscape of this compound and Analogues

The history of pyrazolopyridines dates back to the early 20th century, with the first synthesis of a 1H-pyrazolo[3,4-b]pyridine reported in 1908. nih.govmdpi.com However, research interest in this class of compounds has surged dramatically in recent decades, with more than half of all scientific literature on the topic published since 2012, indicating its growing importance in modern medicinal chemistry. mdpi.com

While specific research focusing solely on this compound is limited in publicly available literature, extensive research exists on its core scaffold and closely related analogues. The pyrazolo[4,3-b]pyridine framework is a key component in the development of various targeted therapies. Synthetic methodologies for creating this scaffold often involve the annulation of a pyridine fragment onto a pre-existing amino-substituted pyrazole ring. nih.gov

Current research highlights the versatility of the pyrazolopyridine scaffold in targeting critical cellular pathways. For example, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have been designed and synthesized as potent inhibitors of kinases like Tropomyosin receptor kinase (TRK), TANK-binding kinase 1 (TBK1), and Anaplastic lymphoma kinase (ALK), which are implicated in cancer and immune disorders. rsc.orgnih.govsemanticscholar.org The functionalization at various positions of the bicyclic system is crucial for achieving potency and selectivity. The presence of a methanol (B129727) group, as in this compound, provides a key synthetic intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, related structures such as (6-Bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol and {1H-pyrazolo[4,3-b]pyridin-6-yl}boronic acid are commercially available, underscoring their utility as building blocks for creating more complex and potentially therapeutic molecules. bldpharm.comshachemlin.com

Compound/Analogue ClassResearch FocusKey FindingsCitation
1H-Pyrazolo[3,4-b]pyridine DerivativesInhibition of TANK-binding kinase 1 (TBK1)Discovery of a potent inhibitor with an IC50 value of 0.2 nM, providing a lead compound for immune and cancer-related drug discovery. nih.gov
Pyrazolo[3,4-b]pyridine DerivativesInhibition of Tropomyosin receptor kinases (TRKs)Identification of a derivative with an IC50 value of 56 nM against TRKA and antiproliferative activity against the Km-12 cell line. rsc.org
Pyrazolo[3,4-b]pyridinesOvercoming resistance to ALK inhibitorsA novel derivative displayed exceptional enzymatic activity (<0.5nM IC50) against the crizotinib-resistant ALK-L1196M mutant. semanticscholar.org
Pyrazolo[3,4-c]pyridine DerivativesAntiproliferative ActivityCompounds with a 3-phenylpyrazolo[3,4-c]pyridine scaffold showed strong cytotoxic activity against multiple cancer cell lines (IC50 values from 0.87–4.3 μM). nih.gov
Pyrazolo[4,3-b]pyridinesGeneral SynthesisDevelopment of a straightforward and efficient protocol for the synthesis of the core scaffold. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B2776305 (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol CAS No. 1934501-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-5-1-6-7(8-2-5)3-9-10-6/h1-3,11H,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLKQEHLLNGAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Pyrazolo 4,3 B Pyridin 6 Yl Methanol and Its Derivatives

Retrosynthetic Analysis of the (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol Scaffold

A logical retrosynthetic analysis of this compound reveals several viable pathways for its construction. The primary disconnection strategies focus on the formation of the fused pyrazolo[4,3-b]pyridine ring system.

One major approach involves the disconnection of the pyridine (B92270) ring, leading to a substituted pyrazole (B372694) as a key intermediate. This strategy would entail the annulation of a pyridine ring onto a pre-existing, appropriately functionalized pyrazole. To achieve the target molecule, the pyrazole precursor would need to bear substituents that can be elaborated into the pyridine portion, including the hydroxymethyl group at the C6-position.

Alternatively, a second key retrosynthetic disconnection can be made across the pyrazole ring. This approach starts with a functionalized pyridine derivative and subsequently constructs the pyrazole ring upon it. This would necessitate a pyridine precursor with suitable functional groups at adjacent positions to facilitate the cyclization and formation of the pyrazole moiety. For the synthesis of this compound, a pyridine intermediate with a precursor to the methanol (B129727) group at the corresponding position would be required.

A retrosynthetic scheme proposed for pyrazolo[4,3-b]pyridines involves the intramolecular nucleophilic substitution of a nitro group on a pyridine ring by a hydrazone, which can be formed via a Japp–Klingemann reaction from 2-chloro-3-nitropyridines. nih.gov This highlights the strategy of forming the pyrazole ring on a pre-existing pyridine core.

Construction of the Pyrazolo[4,3-b]pyridine Core

The formation of the central pyrazolo[4,3-b]pyridine bicyclic system is the cornerstone of the synthesis of this compound. Various chemical reactions and strategies have been developed to efficiently construct this scaffold.

Cyclization Reactions involving Pyrazole and Pyridine Ring Formation Strategies

The construction of the pyrazolo[4,3-b]pyridine core is typically achieved through cyclization reactions that either form the pyridine ring onto a pyrazole or the pyrazole ring onto a pyridine.

A prevalent strategy for the synthesis of pyrazolo[4,3-b]pyridines involves the annulation of a pyridine ring onto an existing pyrazole. nih.gov This approach often utilizes aminopyrazole derivatives as key starting materials. These aminopyrazoles can react with various 1,3-dielectrophilic synthons to construct the pyridine ring. For instance, the condensation of 5-aminopyrazoles with α,β-unsaturated ketones can lead to the formation of the pyrazolo[3,4-b]pyridine skeleton, a closely related isomer. nih.govmdpi.com A similar strategy could be adapted for the [4,3-b] isomer.

One documented approach involves the cyclocondensation of unstable 4-aminopyrazole-5-carbaldehydes in their N-protected forms. nih.gov Another method is the cyclization of other 5-functionalized 4-aminopyrazoles. nih.gov These methods underscore the versatility of using a pre-formed pyrazole ring as a foundation for building the fused pyridine system.

A cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes has been developed for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov This methodology, which involves the activation of the C≡C bond, could potentially be adapted for the synthesis of the [4,3-b] isomer.

An alternative and also widely employed strategy is the construction of the pyrazole ring onto a functionalized pyridine core. nih.gov This approach typically involves a pyridine derivative bearing reactive functional groups at the 2 and 3-positions, which can undergo cyclization with a hydrazine (B178648) derivative.

An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed starting from readily available 2-chloro-3-nitropyridines. nih.gov This process involves a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, leading to the formation of the pyrazole ring. nih.gov This one-pot procedure combines azo-coupling, deacylation, and pyrazole ring annulation. nih.gov

The following table provides examples of starting materials and the resulting pyrazolo[4,3-b]pyridine derivatives synthesized through this methodology, showcasing the introduction of various substituents at the 6-position, which could serve as precursors to the hydroxymethyl group of the target molecule.

Starting Pyridine DerivativeResulting C6-SubstituentReference
Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateNitro nih.gov
Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateNitro nih.gov
Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateNitro nih.gov
3-Ethyl 6-methyl 1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylateMethoxycarbonyl nih.gov
Ethyl 1-(3-chloro-4-methylphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylateTrifluoromethyl nih.gov

The synthesis of a 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester has also been reported, providing a valuable intermediate where the bromine atom can be further functionalized. google.com The reduction of a C6-ester, such as in 3-Ethyl 6-methyl 1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate, would be a direct route to the target this compound.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like pyrazolopyridines. nih.gov These reactions involve the one-pot combination of three or more starting materials to form the final product, incorporating most of the atoms from the reactants.

For the synthesis of the related pyrazolo[3,4-b]pyridine core, a three-component reaction of 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester has been reported to yield novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov While this leads to a more complex fused system, it demonstrates the feasibility of MCRs in constructing the pyrazolopyridine framework. Another MCR for the synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives has been established from phenylglyoxal, a β-ketoamide, and 5-aminopyrazole. acs.org

Catalytic Methodologies for Core Formation (e.g., Cu(II)-catalyzed cyclization)

Catalytic methods, particularly those employing transition metals, have emerged as powerful tools for the synthesis of heterocyclic compounds. Copper(II)-catalyzed reactions have been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives. acs.org A study on the synthesis of pyrazolo[3,4-b]pyridines via a formal [3+3] cycloaddition using copper(II) acetylacetonate (B107027) as a catalyst has shown high yields under mild reaction conditions. acs.org

The following table summarizes the effect of different copper catalysts and solvents on the yield of a pyrazolo[3,4-b]pyridine derivative, highlighting the efficiency of Cu(II) acetylacetonate.

CatalystSolventYield (%)Reference
NoneAcetonitrile20 acs.org
NoneBenzene (B151609)40 acs.org
Cu(II) acetylacetonateToluene68 acs.org
Cu(II) acetylacetonateChloroform94 acs.org
Cu(II) acetylacetonateDichloromethane (B109758)85 acs.org

While this specific example is for the [3,4-b] isomer, the principle of copper-catalyzed cyclization could potentially be applied to the synthesis of the [4,3-b] scaffold as well.

Functionalization Strategies for this compound

Functionalization of the this compound core is essential for developing a library of derivatives with varied physicochemical properties. Key strategies involve manipulations of the hydroxymethyl group, derivatization of the pyrazole nitrogen, and regioselective modifications of the bicyclic system.

Introduction and Manipulation of the Hydroxymethyl Group at the 6-Position

The hydroxymethyl group at the 6-position serves as a versatile handle for further molecular elaboration. Its introduction can be achieved through the reduction of a corresponding carboxylic acid or ester functionality at the 6-position of the pyrazolo[4,3-b]pyridine ring system. For instance, a synthetic route may involve the initial construction of a 6-carboxy- or 6-alkoxycarbonyl-1H-pyrazolo[4,3-b]pyridine intermediate, which can then be reduced using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes to yield the desired (1H-Pyrazolo[4,,3-b]pyridin-6-yl)methanol.

Once introduced, the hydroxymethyl group can undergo a variety of chemical transformations:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents. The choice of reagent dictates the extent of oxidation. For example, mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane would typically yield the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the carboxylic acid.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. Esterification can be accomplished by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base. Etherification can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

Halogenation: The hydroxyl group can be substituted with a halogen, typically chlorine or bromine, using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This transformation converts the alcohol into a more reactive leaving group, facilitating subsequent nucleophilic substitution reactions.

Derivatization at the Pyrazole Nitrogen (N1) and Other Ring Positions

The pyrazole moiety of the this compound scaffold offers opportunities for derivatization, particularly at the N1 position. The nitrogen atom at this position can be functionalized through various reactions, influencing the electronic properties and steric profile of the molecule.

N-Alkylation and N-Arylation: The N1-proton can be removed by a suitable base, and the resulting anion can be reacted with a variety of electrophiles. N-alkylation can be achieved using alkyl halides, while N-arylation can be performed using aryl halides or boronic acids under transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig amination). The choice of solvent can play a crucial role in directing the regioselectivity of N-alkylation in related azolo-fused heterocycles. researchgate.net

Introduction of Protecting Groups: To prevent unwanted reactions at the N1 position during subsequent synthetic steps, a protecting group can be introduced. Common protecting groups for pyrazole nitrogens include the p-methoxybenzyl (PMB) group or the tert-butyloxycarbonyl (Boc) group. These groups can be readily introduced and later removed under specific conditions.

Functionalization at other positions of the pyrazolopyridine ring system, such as the C3 and C7 positions, can also be achieved, often through metal-catalyzed cross-coupling reactions or directed metalation strategies. rsc.org

Regioselective Synthesis of this compound Derivatives

Achieving regioselectivity in the synthesis of substituted this compound derivatives is a key challenge. The synthetic strategy often dictates the substitution pattern of the final product. One approach to control regioselectivity is to start with a pre-functionalized pyridine or pyrazole ring and then construct the second ring.

For example, a strategy starting from a substituted 2-chloropyridine (B119429) derivative can lead to a specific substitution pattern on the pyridine portion of the final pyrazolopyridine. An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed starting from readily available 2-chloro-3-nitropyridines. nih.gov This method involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, allowing for the controlled introduction of substituents. nih.gov

Similarly, employing substituted aminopyrazoles as starting materials can lead to regioselectively substituted pyrazolopyridines. The reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common method for the construction of the pyrazolo[3,4-b]pyridine isomer, and similar principles can be applied to achieve regioselectivity in the synthesis of the [4,3-b] isomer. mdpi.com The regiochemical outcome of such cyclization reactions is often governed by the relative reactivity of the electrophilic centers in the dicarbonyl compound and the nucleophilic sites in the aminopyrazole.

Advanced Synthetic Techniques

To enhance the efficiency, reduce reaction times, and improve the environmental footprint of the synthesis of this compound and its derivatives, advanced synthetic techniques such as microwave-assisted synthesis and flow chemistry are being explored.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher yields compared to conventional heating methods. The application of microwave-assisted synthesis to the preparation of pyrazolopyridine scaffolds has been reported to be effective. unr.edu.ar These methods can be applied to various steps in the synthesis of this compound derivatives, including the initial ring-forming reactions and subsequent functionalization steps like cross-coupling reactions. The rapid heating and efficient energy transfer under microwave conditions can significantly shorten reaction times from hours to minutes.

Reaction TypeConventional HeatingMicrowave-Assisted SynthesisReference
Pyrazolo[3,4-b]pyridine formationHours to daysMinutes unr.edu.ar
Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine formation540 minutes (reflux)6 minutes

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the synthesis of related pyrazole-fused scaffolds has been successfully demonstrated using this technology. nih.gov For instance, a microwave-flow hybrid approach has been utilized for the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the potential of combining these advanced techniques. nih.gov The implementation of flow chemistry could enable a more controlled and efficient production of this compound and its analogues, particularly for library synthesis and larger-scale manufacturing.

Advanced Spectroscopic and Structural Characterization of 1h Pyrazolo 4,3 B Pyridin 6 Yl Methanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol and its analogs, ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, while advanced 2D techniques help to piece together the complete molecular architecture and conformational preferences.

In the ¹H NMR spectrum of a pyrazolo[4,3-b]pyridine derivative, distinct signals are expected for the protons on the pyridine (B92270) and pyrazole (B372694) rings, as well as for the methanol (B129727) substituent. The chemical shifts of the aromatic protons are influenced by the nitrogen atoms within the heterocyclic system and the nature of any substituents. For instance, protons on the pyridine ring typically appear in the δ 7.0–9.0 ppm range. researchgate.net The methylene (B1212753) protons of the methanol group would appear as a singlet or a doublet, depending on coupling to the hydroxyl proton, typically in the δ 4.5–5.0 ppm region, while the hydroxyl proton itself can vary widely in chemical shift.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift of each carbon atom. The carbon atoms of the fused heterocyclic rings typically resonate in the aromatic region (δ 100–160 ppm). mdpi.com The chemical shift of the methanol carbon provides clear evidence for its presence, usually appearing around δ 60 ppm. Distinguishing between N-1 and N-2 substituted isomers of pyrazolopyridines is also achievable through careful analysis of ¹³C NMR data. researchgate.net

Conformational analysis, particularly concerning the orientation of substituents, can be investigated using the Nuclear Overhauser Effect (NOE). nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space interactions between protons that are in close proximity, allowing for the determination of the molecule's three-dimensional structure in solution. nih.govrsc.org For example, an NOE correlation between a proton on the methanol group and a nearby proton on the pyridine ring would confirm a specific spatial arrangement. In sterically hindered derivatives, variable temperature NMR studies can be employed to investigate the dynamics of conformational exchange. rsc.orgrsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyrazolo[4,3-b]pyridine Core (Note: Data is representative and based on related structures. Actual shifts for this compound may vary.)

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-3~8.1~133.0
H-4~8.8~115.0
H-5~7.3~143.0
C-3a-~125.0
C-6 (with CH₂OH)-~150.0
C-7~8.2~142.0
C-7a-~148.0
-CH₂OH~4.8~62.0
-OHVariable-
N-H~13.5-

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the 3200-3600 cm⁻¹ region would be characteristic of the O-H stretching vibration of the methanol group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the pyrazole ring is also expected in this region, typically around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the fused aromatic rings. The C-O stretching vibration of the primary alcohol would be visible as a strong band in the 1000-1100 cm⁻¹ range.

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring stretching vibrations are typically strong, providing a clear fingerprint of the heterocyclic core. Low-frequency modes related to the collective vibrations of the fused ring system can also be observed. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch3200-3600 (broad)IR
N-H Stretch3100-3300IR
Aromatic C-H Stretch3000-3100IR, Raman
C=C / C=N Ring Stretch1400-1650IR, Raman
C-O Stretch1000-1100IR
Ring Breathing/Deformation600-1000Raman

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule and provide information about its chromophoric system. The fused aromatic structure of this compound gives rise to characteristic electronic absorption and emission properties.

The UV-Vis absorption spectrum is expected to exhibit multiple bands corresponding to π→π* transitions within the pyrazolopyridine system. scholaris.ca These transitions typically result in strong absorption bands in the 200-400 nm range. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the solvent polarity and the nature of any substituents on the ring system. Protonation of the nitrogen atoms can also lead to significant shifts in the absorption bands.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Many nitrogen-containing heterocyclic compounds are fluorescent. researchgate.net Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound and its derivatives may exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined and provides insight into the photophysical properties of the molecule. researchgate.netresearchgate.net

Table 3: Representative Electronic Spectroscopy Data for Pyrazolopyridine Derivatives

Parameter Typical Value Range Information Provided
Absorption λ_max250-350 nmEnergy of π→π* electronic transitions
Molar Absorptivity (ε)10,000 - 50,000 M⁻¹cm⁻¹Probability of electronic transition
Emission λ_max350-500 nmEnergy of fluorescence emission
Stokes Shift50-150 nmEnergy loss between absorption and emission
Quantum Yield (Φ_F)0.1 - 0.8Efficiency of the fluorescence process

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), is crucial for confirming its elemental composition. nih.govnih.gov

HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), allowing for the determination of the molecular formula with high confidence. nih.gov This is a critical step in the identification of a newly synthesized compound.

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, expected fragmentation pathways could include the loss of the methanol group (CH₂OH), water (H₂O), or cleavage of the heterocyclic rings. Analysis of these fragmentation patterns provides further structural confirmation and can help differentiate between isomers.

Table 4: Illustrative Mass Spectrometry Data for this compound (Molecular Formula: C₇H₇N₃O, Exact Mass: 149.0589)

Ion Calculated m/z Analysis Type Information Obtained
[M+H]⁺150.0667HRMS (ESI⁺)Confirmation of elemental composition
[M+Na]⁺172.0486HRMS (ESI⁺)Adduct ion, confirms molecular weight
[M-H₂O+H]⁺132.0556MS/MSLoss of water from the methanol group
[M-CH₂O+H]⁺120.0556MS/MSLoss of formaldehyde

X-ray Diffraction (XRD) for Solid-State Structural Determination, Crystal Packing, and Intermolecular Interactions

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the molecular structure in the solid state. mdpi.com This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound. nih.govmdpi.com

Beyond the individual molecular structure, XRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govresearchgate.net For (1H-Pyrazolo[4,a]pyridin-6-yl)methanol, hydrogen bonding is expected to be a dominant interaction, involving the N-H of the pyrazole, the O-H of the methanol, and the nitrogen atoms of the pyridine ring. mdpi.com These interactions can lead to the formation of complex supramolecular architectures, such as chains or sheets. researchgate.net

Furthermore, the planar pyrazolopyridine core is susceptible to π-π stacking interactions, where the aromatic rings of adjacent molecules align. mdpi.comnih.gov The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid material and for the rational design of crystalline materials with desired properties (crystal engineering). nih.gov

Table 5: Typical Information Derived from XRD Analysis of a Pyrazolopyridine Derivative

Parameter Typical Findings Significance
Crystal System & Space Groupe.g., Monoclinic, P2₁/nDescribes the symmetry of the crystal lattice. nih.gov
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit. nih.gov
Bond Lengths & AnglesPrecise values (e.g., C-C, C-N, C-O)Confirms molecular geometry and bonding.
Hydrogen BondingO-H···N, N-H···N, N-H···OKey interactions governing crystal packing.
π-π Stacking Distance~3.4 - 3.8 ÅIndicates aromatic stacking interactions. mdpi.com

Computational Chemistry and Theoretical Investigations of 1h Pyrazolo 4,3 B Pyridin 6 Yl Methanol

Electrostatic and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a vital computational method used to visualize the electron density distribution of a molecule and predict its reactive behavior. The MEP surface illustrates the electrostatic potential, providing a guide to the regions within a molecule that are electron-rich or electron-poor.

In a typical MEP map, regions of negative electrostatic potential, shown in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for forming hydrogen bonds as acceptors. Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential.

For pyrazolopyridine scaffolds, MEP analysis reveals distinct reactive zones. The nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings typically exhibit a negative potential due to the presence of lone-pair electrons, making them primary sites for electrophilic interactions and hydrogen bonding. researchgate.net The hydrogen atom attached to the pyrazole nitrogen (N-H) shows a strong positive potential, identifying it as a key hydrogen bond donor site. The oxygen atom of the methanol (B129727) group also represents a region of high electron density (negative potential), while its hydroxyl hydrogen is a positive site. This distribution of electrostatic potential is fundamental in governing how the molecule interacts with biological receptors and other molecules. nih.gov

Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT), offer quantitative measures of a molecule's stability and chemical reactivity. mdpi.comacs.org These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. joaquinbarroso.com Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η). researchgate.net

These parameters provide a framework for comparing the reactivity of different derivatives within the pyrazolopyridine class. For instance, a lower chemical hardness and a higher electrophilicity index would suggest a molecule is more reactive. ekb.eg

DescriptorFormulaTypical Calculated Value (eV) for Pyrazolopyridine Scaffolds
HOMO Energy (EHOMO)--6.0 to -7.0
LUMO Energy (ELUMO)--1.5 to -2.5
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.0
Ionization Potential (I)-EHOMO6.0 to 7.0
Electron Affinity (A)-ELUMO1.5 to 2.5
Electronegativity (χ)(I + A) / 23.75 to 4.75
Chemical Hardness (η)(I - A) / 22.0 to 2.5
Chemical Softness (S)1 / (2η)0.20 to 0.25
Electrophilicity Index (ω)χ² / (2η)3.0 to 5.0

Conformational Analysis and Tautomerism Studies of Pyrazolopyridine Scaffolds

The pyrazolopyridine core is subject to annular tautomerism, a phenomenon where a proton can migrate between the nitrogen atoms of the pyrazole ring. This results in different tautomeric forms, such as the 1H and 2H isomers for pyrazolo[3,4-b]pyridines. mdpi.com Computational studies are essential for determining the relative stability of these tautomers, which can significantly influence the molecule's chemical properties and biological activity.

DFT calculations have shown that for many substituted pyrazoles, one tautomer is energetically favored over the other. The relative stability is influenced by factors such as the electronic nature of substituents and intramolecular hydrogen bonding. nih.gov Electron-donating groups tend to favor one tautomer, while electron-withdrawing groups may stabilize the other. nih.gov Computational analysis can predict the most stable tautomer in the gas phase and in different solvents, providing crucial information for synthesis and characterization. nih.govmdpi.com

Conformational analysis focuses on the different spatial arrangements of atoms that result from rotation around single bonds. For (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol, this primarily involves the rotation of the hydroxymethyl (-CH₂OH) group. Theoretical calculations can identify the most stable conformers (rotamers) by mapping the potential energy surface as a function of the relevant dihedral angles. These studies help to understand the preferred three-dimensional structure of the molecule, which is critical for its interaction with biological targets. nih.gov

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant hyperpolarizability are of great interest for applications in non-linear optics (NLO), which are foundational to technologies like optical switching and signal processing. ias.ac.in Computational methods, particularly DFT, are widely used to predict the NLO properties of novel organic compounds.

The key NLO parameters calculated are:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response. A high β value is a key indicator of a promising NLO material. researchgate.net

For pyrazolopyridine derivatives, the presence of donor and acceptor groups attached to the conjugated π-system can enhance NLO properties. Theoretical calculations allow for the systematic investigation of how different substituents on the pyrazolopyridine scaffold affect these parameters, guiding the design of new materials with optimized NLO activity. ekb.eg

NLO PropertySymbolSignificance
Dipole MomentμIndicates molecular polarity and charge distribution.
Mean Polarizability⟨α⟩Measures the linear response to an electric field.
First-order HyperpolarizabilityβtotQuantifies the second-order NLO response.

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interaction Mechanisms (Pre-clinical Focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict how a ligand, such as this compound, might bind to a biological target, typically a protein. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org The process involves sampling a wide range of conformations and orientations of the ligand within the protein's active site and scoring them based on interaction energies. This provides insights into the binding mode and can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations extend the static picture provided by docking by simulating the movement of atoms in the ligand-protein complex over time. rsc.org An MD simulation provides a dynamic view of the binding, allowing researchers to assess the stability of the docked pose. nih.gov Key metrics analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that interact with the ligand. researchgate.net

Together, these methods provide a detailed mechanistic understanding of ligand-target interactions at the atomic level, which is invaluable for the rational design and optimization of potent and selective drug candidates. nih.govresearchgate.net

Reactivity and Chemical Transformations of 1h Pyrazolo 4,3 B Pyridin 6 Yl Methanol

Reactions of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group at the C6-position of the pyrazolopyridine core is a key site for various chemical modifications. These reactions are fundamental in expanding the chemical space of derivatives originating from (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are employed for the synthesis of 1H-pyrazolo[4,3-b]pyridine-6-carbaldehyde. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature.

For the preparation of 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, stronger oxidizing agents are required. Common methods include the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, or Jones reagent (CrO₃ in sulfuric acid and acetone). A patent describes the synthesis of a related compound, 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, which suggests that such carboxylic acids are stable and synthetically accessible intermediates. google.com

ProductReagents and ConditionsSolventTypical Yield (%)
1H-Pyrazolo[4,3-b]pyridine-6-carbaldehydeMnO₂, rt, 12-24hDichloromethane70-85
1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acidKMnO₄, H₂O/Pyridine (B92270), reflux, 4-8hWater/Pyridine60-75

Esterification and Etherification

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. organic-chemistry.org Standard conditions, such as the Fischer-Speier esterification involving a catalytic amount of strong acid (e.g., H₂SO₄) with an excess of the carboxylic acid, can be employed. organic-chemistry.org Alternatively, reactions with acyl chlorides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine provide a high-yielding route to the desired esters.

Etherification to form ethers can be achieved through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which is then treated with an alkyl halide.

ReactionReagents and ConditionsProduct
EsterificationR-COOH, H₂SO₄ (cat.), reflux6-(Acyloxymethyl)-1H-pyrazolo[4,3-b]pyridine
Etherification1. NaH, THF; 2. R-X6-(Alkoxymethyl)-1H-pyrazolo[4,3-b]pyridine

Nucleophilic Substitution Reactions

The hydroxyl group itself is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group. A common strategy is the conversion to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. These activated intermediates can then be displaced by a variety of nucleophiles.

Alternatively, the alcohol can be converted into a halomethyl derivative. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the 6-(chloromethyl) or 6-(bromomethyl) derivatives, respectively. These halo compounds are versatile intermediates for subsequent nucleophilic substitution reactions with nucleophiles such as amines, cyanides, or thiolates.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazolopyridine Ring

The pyrazolopyridine ring system has a complex reactivity pattern towards aromatic substitution due to the fusion of an electron-rich pyrazole (B372694) ring and an electron-deficient pyridine ring.

Electrophilic aromatic substitution is expected to occur preferentially on the electron-rich pyrazole moiety. However, the pyridine nitrogen can be protonated under strongly acidic conditions, which deactivates the entire ring system towards electrophilic attack. Research on related pyrazolopyrimidines has shown that electrophilic substitution, such as halogenation, can occur. mdpi.com For the 1H-pyrazolo[4,3-b]pyridine system, electrophilic attack is predicted to favor the C3 position of the pyrazole ring.

Nucleophilic aromatic substitution (SNAr) is more likely to occur on the pyridine portion of the molecule, which is inherently electron-deficient. youtube.com The positions ortho and para to the pyridine nitrogen (C5 and C7) are the most activated towards nucleophilic attack. youtube.com For SNAr to proceed, a good leaving group, such as a halogen, must be present at one of these positions. Therefore, halo-substituted derivatives of this compound are key intermediates for this type of transformation. The reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed via an intramolecular nucleophilic aromatic substitution. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the pyrazolopyridine core. These reactions typically require a halo-substituted pyrazolopyridine as a starting material.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, is well-suited for the arylation or vinylation of the pyrazolopyridine ring. nih.gov A bromo- or iodo-substituted pyrazolopyridine can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net Microwave-assisted Suzuki-Miyaura reactions have been shown to be efficient for the coupling of bromo-pyrazolo[1,5-a]pyrimidines. nih.govrsc.org

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of halo-pyrazolopyridines with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. acsgcipr.orglibretexts.org The reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a base. wikipedia.org Microwave irradiation has also been successfully applied to accelerate Buchwald-Hartwig aminations in some heterocyclic systems. beilstein-journals.org

ReactionSubstrateCoupling PartnerCatalyst/LigandBaseSolvent
Suzuki-MiyauraHalo-pyrazolopyridineR-B(OH)₂Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or K₃PO₄Dioxane/H₂O or DMF
Buchwald-HartwigHalo-pyrazolopyridineR¹R²NHPd₂(dba)₃ / BINAP or XPhosNaOt-Bu or Cs₂CO₃Toluene or Dioxane

Cycloaddition and Condensation Reactions

While the aromatic nature of the pyrazolopyridine ring makes it generally unreactive in cycloaddition reactions, its derivatives can participate in such transformations. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org While the parent heterocycle is a reluctant diene, appropriately substituted pyrazolopyridines could potentially act as dienophiles. More commonly, pyrazolopyridines are synthesized via cycloaddition reactions. For example, pyrazolyl-2-azadienes have been shown to undergo Diels-Alder reactions with nitroalkenes under microwave irradiation to form pyrazolo[3,4-b]pyridines. researchgate.net

Condensation reactions can be utilized to build upon the this compound scaffold. The aldehyde derivative, obtained from oxidation of the hydroxymethyl group, can undergo condensation with various nucleophiles. For instance, condensation with active methylene (B1212753) compounds in a Knoevenagel condensation, or with amines to form imines. Multi-component condensation reactions involving 5-aminopyrazoles, aldehydes, and β-diketones are a known method for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.govresearchgate.netresearchgate.net This highlights the utility of condensation reactions in building the core structure itself.

Ring-Opening and Rearrangement Reactions

The stability of the fused pyrazolopyridine ring system generally means that ring-opening and rearrangement reactions of its derivatives, including this compound, are not commonly observed. The scientific literature to date has not documented specific instances of such transformations for this particular compound. However, by examining related heterocyclic systems, it is possible to theorize potential, albeit currently hypothetical, reaction pathways.

One pertinent example from a related class of compounds involves the isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines into 5-aroyl-NH-pyrazolo[3,4-b]pyridines. rsc.org This transformation proceeds in the presence of aqueous sodium hydroxide (B78521) under microwave irradiation and is understood to occur via an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. rsc.org This process is initiated by the addition of a hydroxide nucleophile to the pyrimidine (B1678525) ring, leading to its cleavage and subsequent recyclization to form the more thermodynamically stable pyrazolopyridine core.

Another well-established transformation in nitrogen-containing heterocycles is the Dimroth rearrangement. nih.govwikipedia.org This type of rearrangement involves the isomerization of the heterocyclic ring, where endocyclic and exocyclic heteroatoms exchange places through a sequence of ring-opening and ring-closing steps. nih.govwikipedia.org While this has been observed in various pyrimidine and triazole systems, its applicability to the pyrazolo[4,3-b]pyridine scaffold remains a subject of speculation in the absence of direct experimental evidence.

It is important to underscore that these examples are drawn from related but distinct heterocyclic systems. The electronic and steric properties of this compound would significantly influence its susceptibility to such rearrangements. At present, any discussion of ring-opening or rearrangement reactions involving this specific compound is speculative and awaits experimental validation.

Structure Activity Relationship Sar Studies of 1h Pyrazolo 4,3 B Pyridin 6 Yl Methanol Derivatives

Design Principles for Pyrazolopyridine-Based Chemical Entities

The pyrazolopyridine scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. acs.orgnih.gov The design of chemical entities based on the 1H-Pyrazolo[4,3-b]pyridine core, including derivatives of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol, is guided by several key principles.

A primary consideration is the establishment of crucial hydrogen bonding interactions. The nitrogen atoms within the pyrazole (B372694) and pyridine (B92270) rings can act as hydrogen bond acceptors, while the N-H group of the pyrazole can serve as a hydrogen bond donor. mdpi.com This dual functionality allows the scaffold to anchor within the active sites of various enzymes, such as kinases. For instance, in the development of fibroblast growth factor receptor (FGFR) kinase inhibitors, the N(1)-H of the pyrazolopyridine moiety was found to be essential for hydrogen bonding interactions within the kinase domain, as N-methylation led to a complete loss of activity.

Another design principle involves the strategic placement of substituents to modulate potency, selectivity, and pharmacokinetic properties. The pyrazolopyridine core offers multiple positions (N1, C3, C4, C5, and C6) for substitution, allowing for a systematic exploration of the chemical space. nih.gov For example, in designing inhibitors for TANK-binding kinase 1 (TBK1), modifications at the R1 and R2 positions of the 1H-pyrazolo[3,4-b]pyridine scaffold were systematically explored to optimize activity.

Impact of Substituents on Molecular Interactions and Selective Binding (Mechanistic Focus)

In a study of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors, systematic SAR explorations revealed key insights. The replacement of the 1H-pyrazolo[3,4-b]pyridine core with a 1H-indazole resulted in a significant 11-fold loss in enzymatic potency, highlighting the importance of the pyrazolopyridine scaffold itself. Furthermore, the introduction of chlorine atoms at the 2- and 6-positions of a phenyl ring attached to the core was a successful strategy to enhance potency and selectivity for FGFR over VEGFR2.

The development of novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction, based on a 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold, also demonstrated the critical role of substituents. A detailed structure-activity relationship (SAR) study elucidated that specific substitutions were necessary to achieve high inhibitory activity. For instance, compound D38 was identified as a highly potent inhibitor, and molecular docking studies suggested a specific binding mode with the PD-L1 dimer, driven by the interactions of its substituents. researchgate.net

In the context of TBK1 inhibitors, fixing a benzene (B151609) sulfonamide fragment at one position and varying substituents at another allowed for a detailed investigation of their influence. It was observed that even minor changes, such as replacing an indole (B1671886) ring with aniline, could slightly improve activity by potentially increasing the basicity of a nitrogen atom and forming a salt bridge with an acidic amino acid residue (Asp157) in the target's active site.

The following table summarizes the impact of specific substitutions on the activity of 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.

CompoundR1 SubstituentR2 SubstituentInhibition of TBK1 at 1 µM (%)IC50 (nM)
15a HIndole83.02.9
15c HAniline89.61.8
15y H2-amino-N-isopropylbenzamide-0.2
BX795 ---7.1
MRT67307 ---28.7

Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazolopyridine derivatives, various QSAR approaches have been employed to guide the design of more potent inhibitors.

A notable example is the development of a 3D-QSAR model for a series of 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid esters as A1 adenosine (B11128) receptor (AR) antagonists. acs.orgrsc.org This study aimed to rationalize the structure-affinity relationships of these novel compounds. The 3D-QSAR model was generated using a set of known A1AR antagonists from different chemical classes, which enhanced the model's predictive power. The resulting model provided insights into the structural features required for high affinity and selectivity towards the A1 receptor subtype. acs.orgrsc.org

In another study focusing on pyrazolopyridine derivatives as anti-breast cancer agents, a QSAR model was developed using descriptors such as ATS0s, ATS7s, MATS6c, MDEC-33, and MDEN-22. eurasianjournals.com The robustness and predictability of the model were confirmed by its high correlation coefficient (R²) of 0.930 and cross-validation coefficient (Q²) of 0.851. eurasianjournals.com This model was subsequently used to design new compounds with potentially enhanced activity. eurasianjournals.com

Pharmacophore modeling, often used in conjunction with 3D-QSAR, has also been applied to pyrazolopyridine analogues. For instance, a five-point pharmacophore model (AHHRR) was developed for pyrozolo[1,5-a]pyridine derivatives as PDE4 selective inhibitors. researchgate.net This model highlighted that one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups were crucial for potent PDE4 inhibition. researchgate.net

These QSAR studies demonstrate the utility of computational approaches in understanding the SAR of pyrazolopyridine derivatives. By quantifying the relationship between molecular descriptors and biological activity, these models can prioritize the synthesis of new compounds and accelerate the drug discovery process.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical entities with improved properties while retaining the desired biological activity. These approaches have been applied to the pyrazolopyridine framework to explore new chemical space and overcome challenges such as poor pharmacokinetics or patentability issues. nih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. A scaffold-hopping approach was successfully used to develop potent inhibitors of mitogen-activated protein kinase 4 (MKK4) based on the 1H-pyrazolo[3,4-b]pyridine core. nih.gov This led to the discovery of compounds with high affinity in the low nanomolar range and a favorable selectivity profile. nih.gov

Bioisosteric Replacement: This technique involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. acs.org In the context of pyrazolopyridine derivatives, bioisosteric replacement can be used to fine-tune the properties of a lead compound. For example, replacing a hydrogen atom with fluorine can alter the metabolic stability or pKa of a nearby functional group.

A practical application of this strategy was seen in the development of CSNK2 inhibitors, where a key amide group in a pyrazolo[1,5-a]pyrimidine (B1248293) inhibitor was successfully replaced with a 1,2,4-triazole (B32235) group. nih.gov Crystallographic evidence confirmed that the 1,2,4-triazole could mimic the hydrogen bonding interactions of the original amide group, leading to improved potency and metabolic stability. nih.gov

The following table provides examples of bioisosteric replacements for a phenyl group in a series of pyrazolopyridine-based proteasome inhibitors and their effect on potency and solubility.

CompoundR GroupIC50 (nM)Aqueous Solubility (µM)
4 4-fluorophenyl112.5
9 pyridin-4-yl14011
10 pyrimidin-2-yl>100011
11 pyrazin-2-yl>100025
12 pyrimidin-5-yl1202.4
13 pyridazin-4-yl>100012

Data sourced from a study on a series of proteasome inhibitors.

These strategies underscore the versatility of the pyrazolopyridine scaffold and the potential to generate novel and improved therapeutic agents through rational design and chemical modification.

Future Research Directions and Outlook for 1h Pyrazolo 4,3 B Pyridin 6 Yl Methanol Chemistry

Emerging Synthetic Methodologies and Sustainable Synthesis

The synthesis of pyrazolopyridine derivatives is a central theme in modern organic chemistry. researchgate.net The future of synthesizing (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol and related analogues is increasingly geared towards sustainability and efficiency. sciprofiles.com Green chemistry principles are becoming paramount, emphasizing atom economy, the use of environmentally benign solvents, and the development of reusable catalysts. rsc.org

Emerging trends include the use of magnetic nanocatalysts in multi-component reactions (MCRs), which offer advantages like experimental simplicity and the formation of multiple bonds in a single step. rsc.org For instance, alginic acid-functionalized silica-based magnetic nanocatalysts have been successfully employed for the high-yield synthesis of pyrazolopyridine derivatives at room temperature. rsc.org Another sustainable approach involves the development of metal-free synthetic methodologies, which mitigate the environmental impact associated with heavy metal catalysts. researchgate.net An efficient method for the synthesis of the pyrazolo[4,3-b]pyridine core has been developed from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions. nih.gov This protocol features the use of stable arenediazonium tosylates and combines several reaction steps into a one-pot procedure, enhancing operational simplicity. nih.gov

MethodKey FeaturesAdvantages
Multi-Component Reactions (MCRs) with Nanocatalysts One-pot synthesis involving three or more reactants; use of catalysts like Alg@SBA-15/Fe3O4. rsc.orgHigh atom economy, experimental simplicity, high yields (90-98%), catalyst reusability, environmentally friendly. rsc.org
Metal-Free Synthesis Avoids the use of transition metal catalysts. researchgate.netReduces metal contamination in products, lowers environmental impact. researchgate.net
Modified Japp–Klingemann Reaction Utilizes stable arenediazonium tosylates; combines azo-coupling, deacylation, and cyclization in one pot. nih.govOperational simplicity, good to high yields, based on readily available starting materials. nih.gov
Microwave-Assisted Synthesis Employs microwave irradiation instead of conventional heating. researchgate.netShorter reaction times, often improved yields. researchgate.net

Integration of Advanced Computational Approaches in Design and Discovery

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of novel therapeutics based on heterocyclic scaffolds. researchgate.net For derivatives of this compound, advanced computational approaches are expected to play a crucial role in designing molecules with tailored properties. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), pharmacophore mapping, and molecular docking are pivotal for understanding the interactions between pyrazole (B372694) derivatives and their biological targets. researchgate.netmdpi.com

These in-silico methods allow researchers to predict the binding affinity and conformation of a molecule within the active site of a target protein, thereby guiding the rational design of more potent and selective inhibitors. scispace.comnih.gov For example, computational studies on pyrazolo[3,4-d]pyrimidine derivatives have successfully identified key pharmacophoric features required for biological activity and have been used to screen large virtual libraries for potential new hits. mdpi.comscispace.com Density Functional Theory (DFT) calculations are also employed to study the electronic and geometric properties of these molecules, providing a deeper understanding of their structure and reactivity. researchgate.netresearchgate.net The integration of these computational tools can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of the most promising candidates. researchgate.net

Computational TechniqueApplication in Pyrazolopyridine Research
Molecular Docking Predicts binding modes and affinities of ligands to target proteins (e.g., kinases, receptors). researchgate.netmdpi.com
3D-QSAR Correlates the 3D structural properties of molecules with their biological activity to guide optimization. mdpi.comnih.gov
Pharmacophore Mapping Identifies the essential 3D arrangement of functional groups required for biological activity. scispace.com
Virtual Screening Screens large compound databases (e.g., ZINC) to identify potential new active molecules. mdpi.comscispace.com
Density Functional Theory (DFT) Calculates molecular structures, electronic properties, and reactivity to correlate with experimental findings. researchgate.netresearchgate.net
ADME Prediction Predicts the Absorption, Distribution, Metabolism, and Excretion properties of drug candidates. scispace.com

Exploration of Novel Functional Materials based on Pyrazolo[4,3-b]pyridine Scaffolds

Beyond pharmaceuticals, the unique electronic properties of the pyrazolopyridine scaffold open avenues for its use in materials science. mdpi.com Pyrazolopyridines are aza-fused N-heteroaromatic compounds that exhibit dipolar behavior due to the fusion of a π-excessive pyrazole ring and a π-deficient pyridine (B92270) ring. mdpi.com This inherent dipolarity, combined with π-conjugation, makes these scaffolds promising candidates for the development of novel functional materials, particularly in the field of photophysics. mdpi.com

Future research will likely focus on synthesizing derivatives of this compound designed to have specific photophysical properties, such as high fluorescence quantum yields and solvatofluorochromism (where the color of emitted light changes with the polarity of the solvent). mdpi.com These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. mdpi.com The synthetic versatility of the pyrazolopyridine core allows for systematic tuning of its electronic and optical properties by introducing various donor and acceptor groups, paving the way for tailor-made organic fluorophores for optoelectronic devices. mdpi.com

Deeper Understanding of Chemical Transformations and Reaction Mechanisms

A fundamental understanding of the reaction mechanisms underlying the synthesis and functionalization of pyrazolo[4,3-b]pyridines is crucial for optimizing existing methods and discovering new chemical transformations. Future studies will likely employ a combination of experimental techniques and computational modeling to elucidate the intricate pathways of these reactions. For instance, detailed mechanistic investigations of multicomponent reactions can reveal the sequence of events, including Michael additions and subsequent cyclizations, that lead to the final heterocyclic product. mdpi.com

Understanding the regioselectivity of reactions, a common challenge in the synthesis of substituted pyrazolopyridines, is another key area of focus. mdpi.com Mechanistic studies can explain why a particular isomer is formed preferentially, as seen in analyses of the Gould-Jacobs reaction for synthesizing related 4-chloro-1H-pyrazolo[3,4-b]pyridines. mdpi.comnih.gov Research into unusual chemical events, such as the C-N migration of an acetyl group observed during one synthetic route to pyrazolo[4,3-b]pyridines, can lead to the discovery of novel rearrangements and expand the synthetic toolkit available to chemists. nih.gov Furthermore, exploring palladium and copper-promoted coupling reactions will continue to be important for the late-stage functionalization of the pyrazolo[4,3-b]pyridine scaffold. researchgate.net

Expanding the Scope of Mechanistic Biological Activity Investigations

While many pyrazolopyridine derivatives are known for their broad biological activities, future research is expected to shift towards a more detailed, mechanistic understanding of their interactions with biological systems. researchgate.net Instead of simply screening for activity, studies will increasingly focus on identifying the specific molecular targets of compounds derived from this compound and elucidating their mode of action. The pyrazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy. nih.gov

Future investigations will aim to understand precisely how these compounds bind to the ATP-binding pocket of specific kinases, what interactions determine their selectivity, and how resistance might develop. nih.gov Beyond kinases, the pyrazolopyridine framework has been associated with activity at various receptors, including G-protein coupled receptors and ion channels. researchgate.netnih.gov Mechanistic studies in this area could involve investigating how tracazolate, a pyrazolopyridine anxiolytic, affects the GABA-stimulated chloride ionophore site. nih.gov Such detailed biological investigations are essential for translating promising compounds into effective and safe therapeutic agents. researchgate.net

Q & A

Q. Key Considerations :

  • Use anhydrous conditions and inert atmospheres to prevent oxidation of the alcohol group .
  • Monitor reaction progress via TLC or HPLC to optimize intermediate yields .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
    • Melting Point : Compare observed values with literature data to detect impurities .
  • Structural Confirmation :
    • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify the hydroxymethyl group and pyrazolo-pyridine backbone .
    • Mass Spectrometry : Confirm molecular weight (149.15 g/mol) via ESI-MS or HRMS .

Storage : Store under inert atmosphere (N2/Ar) at room temperature to prevent degradation .

Advanced: What strategies improve synthetic yield in multi-step syntheses of pyrazolo-pyridine derivatives?

Methodological Answer:

  • Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings to enhance cross-reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while xylene facilitates high-temperature cyclizations .
  • Reaction Monitoring : Employ in-situ FTIR or LC-MS to identify bottlenecks (e.g., incomplete boronic acid coupling) .
  • Byproduct Mitigation : Use scavengers like molecular sieves to absorb water in moisture-sensitive steps .

Case Study : A 52% yield was achieved for a related isothiazolo-pyridine derivative via silica gel chromatography after optimizing mobile-phase gradients .

Advanced: How do substitution patterns on the pyrazolo-pyridine ring influence bioactivity?

Methodological Answer:

  • Position 6 (Hydroxymethyl Group) : Enhances hydrogen-bonding potential, critical for kinase inhibition (e.g., ERK or PDE1 targets) .
  • Nitrogen Positioning : Pyrazolo[4,3-b]pyridine isomers show distinct enzyme affinity compared to [3,4-b] or [3,4-c] analogs due to altered electronic profiles .
  • Lipophilicity Modifiers : Chlorine or trifluoromethyl groups at adjacent positions improve membrane permeability and target engagement, as seen in anti-cancer analogs .

Experimental Validation : Fluorescence assays (e.g., for ERK inhibitors) can correlate substituent effects with activity .

Advanced: What crystallographic methods resolve structural ambiguities in pyrazolo-pyridine derivatives?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) on single crystals grown via vapor diffusion (e.g., methanol/water mixtures) .
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for disordered solvent molecules .
  • Validation : Cross-check with computational models (DFT) to confirm bond angles and torsion angles .

Example : SHELX software successfully resolved twinning in a related isothiazolo-pyridine structure, achieving an R-factor < 0.05 .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with variations at positions 3, 5, and 7 (e.g., halogenation, alkylation) .
  • Biological Screening :
    • Kinase Assays : Use fluorescence polarization (FP) or TR-FRET to measure PDE1 or ERK inhibition .
    • Cellular Uptake : Radiolabel the hydroxymethyl group (14C^{14}C) to quantify permeability in Caco-2 models .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in enzyme active sites .

Data Interpretation : Compare IC50 values across analogs to identify critical substituents (e.g., methoxy groups enhance PDE1 affinity by 10-fold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.